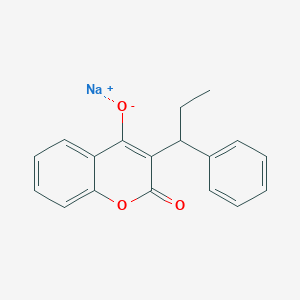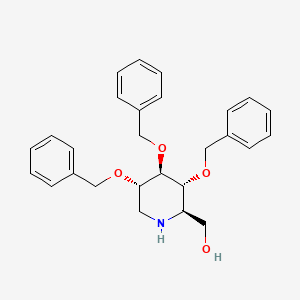
4-Chloro-3-methylquinoline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methylquinoline-2-carbonitrile is a heterocyclic organic compound with the molecular formula C11H7ClN2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylquinoline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloroaniline with acetonitrile in the presence of a base, followed by cyclization with a suitable reagent . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of advanced catalytic systems to enhance yield and purity. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-methylquinoline-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium-based catalysts). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products Formed
Major products formed from these reactions include substituted quinolines, quinoline derivatives with extended conjugation, and fused heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methylquinoline-2-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a lead compound for drug discovery.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Agrochemicals: The compound is explored for its potential use in the development of new agrochemical agents.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-methylquinoline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Chloro-3-methylquinoline-2-carbonitrile include:
- 2-Chloro-4-methylquinoline-3-carbonitrile
- 2-Chloro-7-methylquinoline-3-carbonitrile
- Quinolinyl-pyrazoles
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H7ClN2 |
|---|---|
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
4-chloro-3-methylquinoline-2-carbonitrile |
InChI |
InChI=1S/C11H7ClN2/c1-7-10(6-13)14-9-5-3-2-4-8(9)11(7)12/h2-5H,1H3 |
InChI-Schlüssel |
GVDMDRDLTNDDFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N=C1C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


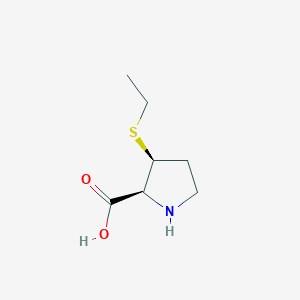
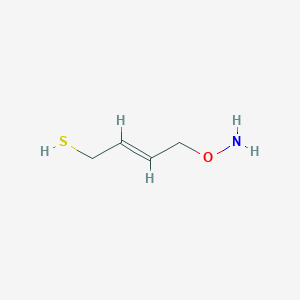
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)
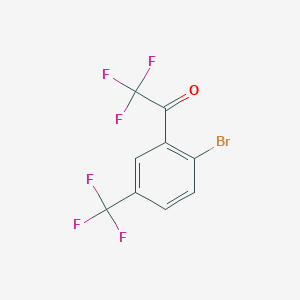
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12854606.png)
![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)
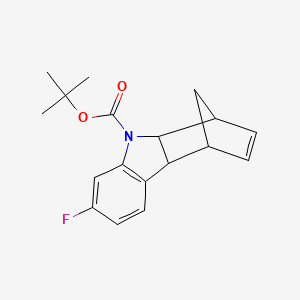
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)
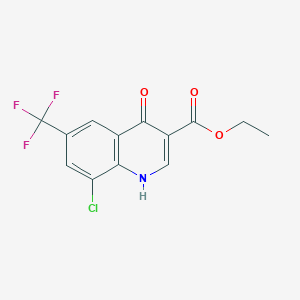
![(3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12854632.png)
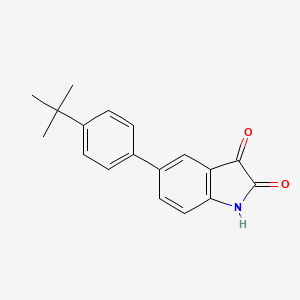
![[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B12854640.png)
